molecular formula C19H17ClN2O4 B11629535 (5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B11629535
M. Wt: 372.8 g/mol
InChI Key: WLKDZXXMKRBZSF-DHDCSXOGSA-N
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Description

(5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-chlorobenzylamine with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with urea or thiourea to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione
  • (5Z)-3-(4-fluorobenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione
  • (5Z)-3-(4-methylbenzyl)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 3,4-dimethoxybenzylidene groups may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17ClN2O4/c1-25-16-8-5-13(10-17(16)26-2)9-15-18(23)22(19(24)21-15)11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,24)/b15-9-

InChI Key

WLKDZXXMKRBZSF-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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